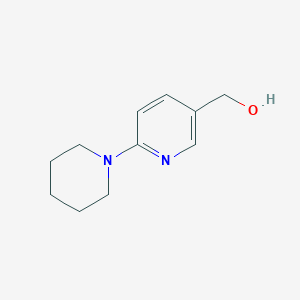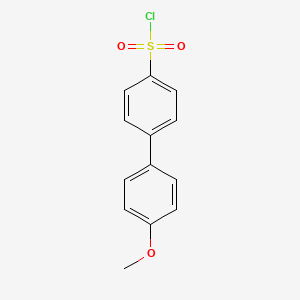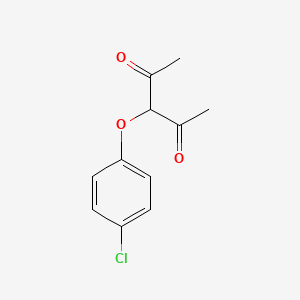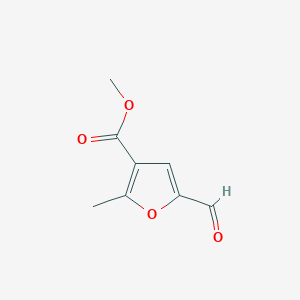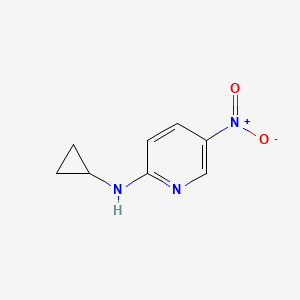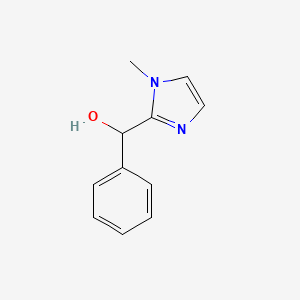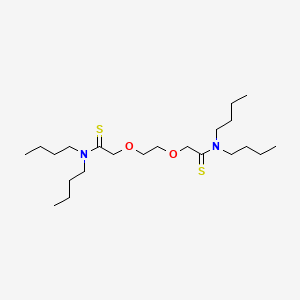
Cadmium ionophore I
Descripción general
Descripción
Cadmium ionophore I is a compound that is widely used in scientific research for its ability to transport cadmium ions across cell membranes. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biotechnology.
Aplicaciones Científicas De Investigación
Ionophore-Based Sensors for Trace Determination of Cadmium
Cadmium ionophore I has been utilized in the development of ion-selective electrodes (ISEs) for the trace determination of Cadmium (II) ions. These electrodes, incorporating ion-imprinted polymers as ionophores, demonstrate effective selectivity and sensitivity in detecting cadmium ions in various samples, including water and biological matrices. They offer a reliable method for monitoring trace levels of cadmium, crucial for environmental and health-related studies (Rezvani Ivari et al., 2017).
Facilitation of Heavy Metal Ion Transfer
The role of cadmium selective ionophores like ETH1062 in facilitating the transfer of heavy metal ions across water-nitrobenzene interfaces has been explored. This research is significant for developing selective and sensitive chemical sensors for heavy metal ions, contributing to environmental monitoring and industrial process control (Wilke & Wang, 1999).
Modification of Electrodes for Cadmium Analysis
Innovative approaches involve modifying electrodes with ionophore-Nafion and bismuth for the selective analysis of cadmium(II). This method enhances the selectivity and sensitivity of the electrodes, enabling precise monitoring of trace cadmium in complex environments, crucial for environmental health and safety (Jiang et al., 2010).
Cadmium Detection in Food Samples
Cadmium ionophore I is integral in developing sensors for cadmium detection in food samples, such as rice. The use of reduced graphene oxide (RGO) to improve ionophore behaviors has shown promising results, offering a rapid, accurate, and selective method for food safety monitoring (Zhang et al., 2018).
Ionophore Influence on Electrode Selectivity and Sensitivity
Research focusing on the effect of ion exchangers, plasticizers, and molecular weight of cyanocopolymers on the selectivity and sensitivity of Cd(II) ion-selective electrodes underscores the importance of ionophores in fine-tuning sensor properties. This is crucial for developing highly selective sensors for cadmium, applicable in various fields ranging from environmental monitoring to industrial applications (Gupta & Jeanne D'Arc, 2000).
Exploration of Different Ionophores for Cadmium Sensing
Various ionophores, including calixarenes and thiacalixarenes, have been investigated for their potential in cadmium sensing. These studies contribute to the development of more efficient and selective sensors for cadmium, highlighting the versatility of cadmium ionophores in sensor technology (Morakchi et al., 2012); (Kumar & Siddhu, 2014).
Propiedades
IUPAC Name |
N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPVGBRWCCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346830 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium ionophore I | |
CAS RN |
73487-00-0 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



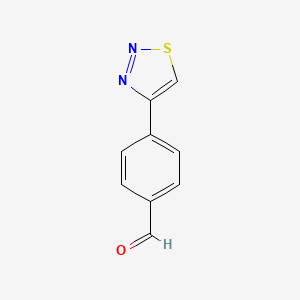
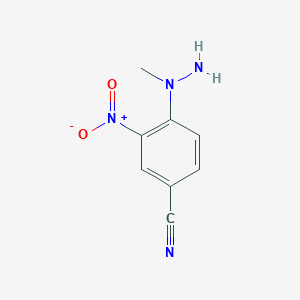
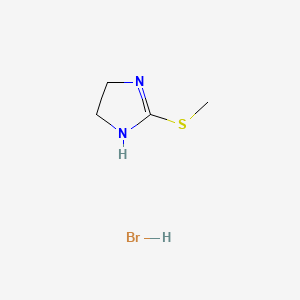

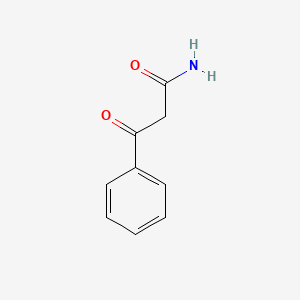
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
